2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine is a chemical compound that belongs to the family of pyrazines. It is a colorless liquid with a strong odor and is widely used in the field of scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
Scientific Research Applications
Methoxypyrazines in Wine
- Methoxypyrazine Biosynthesis Affected by Viticultural Factors : Research by (Dunlevy et al., 2013) indicates that methoxypyrazines, responsible for herbaceous/vegetal attributes in wines, are influenced by light exposure and crop levels in Cabernet Sauvignon. Light exposure reduces the expression of a key gene and precursor concentration, thereby affecting the final methoxypyrazine concentration.
- Role of VvOMT3 in Methoxypyrazine-Derived Flavour : The study by (Dunlevy et al., 2013) identifies a specific methyltransferase gene (VvOMT3) crucial for methoxypyrazine synthesis in grapes, impacting the herbaceous/green/vegetal sensory attributes in wines like Cabernet Sauvignon.
Methoxypyrazines in Vegetables
- Presence in Raw Vegetables : Murray and Whitfield (1975) found that 3-alkyl-2-methoxypyrazines, including variants like 3-isopropyl- and 3-isobutyl-2-methoxypyrazine, are present in various raw vegetables, contributing to their aroma profile (Murray & Whitfield, 1975).
Molecular Studies and Synthetic Approaches
- Structural/Functional Relationship of O-Methyltransferases : Vallarino et al. (2011) explored the structural and functional aspects of grapevine genes (VvOMT1 and VvOMT2) involved in the biosynthesis of methoxypyrazines, key contributors to herbaceous flavors in red wines (Vallarino et al., 2011).
- Synthesis of Asymmetrically Substituted Methoxypyrazines : Candelon et al. (2010) described a synthetic route to asymmetrically substituted methoxypyrazine derivatives, which are important in wine flavors and biologically active substances (Candelon et al., 2010).
properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-3-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-11(13-7-6-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWPYTIIWMEHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.